GSK805

Beschreibung

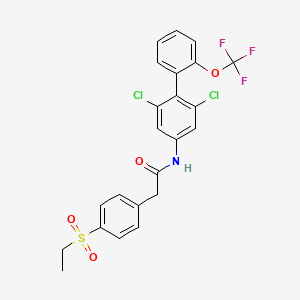

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2F3NO4S/c1-2-34(31,32)16-9-7-14(8-10-16)11-21(30)29-15-12-18(24)22(19(25)13-15)17-5-3-4-6-20(17)33-23(26,27)28/h3-10,12-13H,2,11H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEICQMBWAQAIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK805 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of GSK805

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and orally bioavailable small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] As a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, RORγt is a critical target for the development of therapeutics for Th17-mediated autoimmune diseases. This compound has demonstrated efficacy in preclinical models of autoimmune conditions, positioning it as a significant compound of interest for further investigation. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an antagonist of RORγt, inhibiting its transcriptional activity. This interference with RORγt-mediated gene expression leads to a subsequent reduction in the differentiation of naïve CD4+ T cells into Th17 cells and diminishes the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][3] The central nervous system (CNS) penetrance and oral activity of this compound make it a promising candidate for treating a range of autoimmune disorders.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Parameter | Value | Reference |

| RORγ Inhibition | RORγ | pIC50 | 8.4 | [1] |

| Th17 Cell Differentiation Inhibition | Th17 Cells | pIC50 | >8.2 | [1] |

| IL-17 Production Inhibition | Th17 Cells | Effective Concentration | 0.5 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Disease Model | Species | Dosage and Administration | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg, p.o. daily for 35 days | Ameliorated the severity of EAE. | [1] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 30 mg/kg, p.o. | Inhibited Th17 cell responses. Reduced IFN-γ⁻IL-17⁺ and IFN-γ⁺IL-17⁺ T cells. | [1] |

| Intestinal Inflammation (Il10⁻/⁻ mice) | Mouse | 10 mg/kg/day, p.o. for 2 weeks | Selectively reduced the frequency of IL-17A⁺ Th17 cells in colonic tissues. | |

| Intestinal Inflammation (CBir1 T cell transfer) | Mouse | 10 mg/kg/day, p.o. for 2 weeks | Significantly reduced the frequency of colonic CBir1-specific Th17 cells. |

Signaling Pathway

This compound acts by inhibiting the RORγt transcription factor, which is pivotal for the differentiation of Th17 cells. The following diagram illustrates the signaling pathway involved.

Experimental Protocols

In Vitro Th17 Cell Differentiation Assay

This protocol outlines the general steps for inducing Th17 cell differentiation from naïve CD4+ T cells and testing the inhibitory effect of this compound.

a. Isolation of Naïve CD4+ T Cells:

-

Harvest spleens and lymph nodes from mice.

-

Prepare a single-cell suspension by mechanical dissociation.

-

Isolate naïve CD4+ T cells (CD4+CD62L+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

b. Th17 Differentiation:

-

Coat a 96-well plate with anti-CD3 antibodies (e.g., 10 µg/mL).

-

Wash the plate with sterile PBS.

-

Seed the isolated naïve CD4+ T cells at a density of 1 x 10⁶ cells/mL.

-

Add soluble anti-CD28 antibodies (e.g., 1 µg/mL) to the cell culture.

-

To induce Th17 differentiation, add a cytokine cocktail containing TGF-β (e.g., 1 ng/mL), IL-6 (e.g., 10 ng/mL), and anti-IFN-γ and anti-IL-4 neutralizing antibodies.

-

Add this compound at the desired concentrations (e.g., 0.5 µM) or DMSO as a vehicle control.

-

Incubate the cells at 37°C with 5% CO₂ for 3-5 days.

c. Analysis of Th17 Differentiation:

-

After incubation, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Perform intracellular staining for IL-17A.

-

Analyze the percentage of IL-17A-producing cells by flow cytometry.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in mice and subsequent treatment with this compound to assess its therapeutic efficacy.

a. EAE Induction:

-

Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion.

-

Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.

b. Treatment with this compound:

-

Beginning on the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic), administer this compound orally at the desired dose (e.g., 10 mg/kg or 30 mg/kg) daily.

-

Administer a vehicle control to a separate group of mice.

c. Clinical Assessment and Endpoint Analysis:

-

Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, etc.).

-

At the end of the experiment, isolate lymphocytes from the CNS (brain and spinal cord).

-

Analyze the frequency of Th17 cells (IL-17⁺) and other T cell subsets by flow cytometry.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro and in vivo experiments.

Conclusion

This compound is a well-characterized RORγt inhibitor with a clear mechanism of action centered on the suppression of Th17 cell differentiation and function. The data presented in this guide demonstrate its potency and in vivo efficacy in relevant autoimmune disease models. The provided experimental protocols and workflows offer a foundational understanding for researchers and drug development professionals seeking to investigate this compound or similar RORγt inhibitors further. The selective targeting of the RORγt pathway by this compound represents a promising therapeutic strategy for a variety of Th17-mediated inflammatory conditions.

References

GSK805: A Potent and Orally Bioavailable RORγt Inverse Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK805 is a potent, orally bioavailable, and CNS penetrant small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγt activity, this compound effectively suppresses the Th17 cell transcriptional network, leading to reduced production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[3][4] This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and biological activity of this compound, supported by detailed experimental protocols and data.

Discovery and Chemical Structure

This compound was identified through a high-throughput screening campaign utilizing a Fluorescence Resonance Energy Transfer (FRET)-based assay designed to detect compounds that disrupt the interaction between the RORγt ligand-binding domain (LBD) and the steroid receptor coactivator-1 (SRC1) peptide.[3][4] This screening led to the discovery of a series of biaryl amides with potent RORγt inhibitory activity, from which this compound was optimized for its favorable potency, oral bioavailability, and CNS penetration.[1]

Chemical Structure:

This compound, with the chemical name N-(2,6-dichloro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-4-(ethylsulfonyl)benzeneacetamide, is a biaryl amide derivative.[2][5]

Chemical Formula: C23H18Cl2F3NO4S[5]

Molecular Weight: 532.36 g/mol [2]

CAS Number: 1426802-50-7[1]

Mechanism of Action: RORγt Signaling Pathway

This compound functions as an inverse agonist of RORγt. This means it binds to the receptor and promotes a conformational change that leads to the recruitment of corepressors and subsequent repression of target gene transcription. The primary target of this compound's action is the RORγt-dependent transcriptional program that drives the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.

The signaling pathway inhibited by this compound is central to Th17 cell lineage commitment. Upon stimulation with cytokines such as TGF-β and IL-6, naive T cells upregulate the expression of RORγt. RORγt then acts as a master transcriptional regulator, binding to the promoter regions of genes encoding key Th17 effector molecules, most notably IL-17A, IL-17F, and IL-23R. By inhibiting RORγt, this compound effectively blocks the production of these pro-inflammatory cytokines, thereby attenuating the pathogenic activity of Th17 cells.

Figure 1: Simplified RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.

Quantitative Biological Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo assays. The following table summarizes key quantitative data.

| Assay Type | Target/System | Parameter | Value | Reference(s) |

| Biochemical Assay | ||||

| FRET Assay | RORγt LBD - SRC1 interaction | pIC50 | 8.4 | [1] |

| Cell-Based Assays | ||||

| Th17 Cell Differentiation | Mouse naive CD4+ T cells | pIC50 | >8.2 | [1] |

| IL-17 Production | Mouse naive CD4+ T cells under Th17 polarizing conditions | Inhibition | Comparable to 2.5 µM TMP778 at 0.5 µM | [4] |

| In Vivo Models | ||||

| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 mice | Oral Dose | 10 mg/kg/day | [4] |

| Colitis Model | IL-10-/- mice | Oral Dose | 10 mg/kg/day | [6] |

Experimental Protocols

RORγt FRET-Based Ligand Binding Assay (Principle)

This assay is designed to identify compounds that disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide, SRC1. The principle relies on Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Workflow:

References

- 1. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From RORγt Agonist to Two Types of RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The RORγt Inhibitor GSK805: A Technical Overview of its Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

GSK805, a potent and orally bioavailable small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), has emerged as a significant modulator of immune responses, primarily through its targeted suppression of T helper 17 (Th17) cell differentiation and function. This technical guide provides an in-depth analysis of this compound's effect on cytokine production, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Targeting the Master Regulator of Th17 Cells

This compound exerts its immunomodulatory effects by acting as an inverse agonist of RORγt, the master transcription factor essential for the differentiation and function of Th17 cells.[1][2][3] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to a downstream reduction in the expression of Th17 signature cytokines.[4] This targeted inhibition makes this compound a promising therapeutic candidate for Th17-mediated autoimmune and inflammatory diseases.[1][3]

Quantitative Impact on Cytokine Production

The primary impact of this compound is the significant and selective inhibition of pro-inflammatory cytokines produced by Th17 cells, most notably Interleukin-17A (IL-17A) and Interleukin-22 (IL-22).

In Vitro Studies: Dose-Dependent Inhibition of Th17 Cytokines

In vitro experiments using naive CD4+ T cells cultured under Th17-polarizing conditions have consistently demonstrated the potent inhibitory effect of this compound.

| Cytokine | Cell Type | Treatment | Concentration | Outcome | Reference |

| IL-17A | Mouse Naive CD4+ T cells | This compound | 0.5 µM | Significant inhibition of IL-17A production.[1] | [1] |

| IL-17A | Human CD4+ T cells from Crohn's disease patients | This compound | 0.5 µM | Decreased frequency of IL-17A producing T cells.[5] | [5] |

| IL-22 | Mouse Naive CD4+ T cells | This compound | Not specified | Suppressed expression of IL-22.[6] | [6] |

| IL-22 | Human CD4+ T cells from Crohn's disease patients | This compound | 0.5 µM | Decreased frequency of IL-22 producing T cells.[5] | [5] |

In Vivo Studies: Attenuation of Pro-Inflammatory Cytokines in Disease Models

In vivo studies in animal models of autoimmune diseases have corroborated the in vitro findings, showing a marked reduction in Th17-associated cytokines and amelioration of disease severity.

| Cytokine | Animal Model | Treatment | Dosage | Outcome | Reference |

| IL-17A | Experimental Autoimmune Encephalomyelitis (EAE) in mice | This compound | 30 mg/kg (oral) | Reduced frequency of IL-17A+ T cells in the CNS.[1] | [1] |

| IL-17A | Il10-/- mouse model of colitis | This compound | 10 mg/kg/day (oral) | Selectively reduced the frequency of IL-17A+ Th17 cells.[5] | [5] |

| IL-22 | Necrotizing Enterocolitis (NEC) in mice | This compound | 10 µg/g (oral) | Suppressed the expression of IL-22.[6] | [6] |

| TNF-α | Cholestatic liver disease in mice | This compound | Not specified | Significantly decreased TNF-α expression in the liver.[7] | [7] |

| IFN-γ | Cholestatic liver disease in mice | This compound | Not specified | Significantly decreased IFN-γ expression in the liver.[7] | [7] |

Differential Effects on Other Cytokine Lineages

A key feature of this compound is its selectivity for the Th17 lineage. Studies have shown that it has a minimal to negligible impact on Th1 cytokine production and can, in some instances, promote the production of the anti-inflammatory cytokine IL-10.

| Cytokine | Cell Type/Animal Model | Treatment | Outcome | Reference |

| IFN-γ | Mouse Naive CD4+ T cells | This compound | No significant alteration in the frequency of IFN-γ+ T cells.[1][5] | [1][5] |

| TNF-α | EAE in mice | This compound | No significant alteration in the frequency of TNF-α+ T cells.[1][2] | [1][2] |

| IL-10 | Mouse T cells under Th17 polarization | RORγt inhibitor | Promoted IL-10 production.[8][9][10] | [8][9][10] |

Signaling Pathways and Experimental Workflows

RORγt Signaling Pathway Inhibition by this compound

Caption: Inhibition of the RORγt signaling pathway by this compound.

Experimental Workflow for Assessing this compound's Effect on Cytokine Production

Caption: A typical workflow for in vitro analysis of this compound.

Experimental Protocols

In Vitro Th17 Differentiation and this compound Treatment

This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and treatment with this compound to assess its impact on cytokine production.

a. Isolation of Naive CD4+ T Cells:

-

Isolate spleens from C57BL/6 mice in sterile conditions.

-

Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

-

Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit (e.g., Naive CD4+ T Cell Isolation Kit, mouse).[11] Purity should be assessed by flow cytometry, staining for CD4 and CD62L.

b. Th17 Cell Differentiation and this compound Treatment:

-

Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in 96-well plates pre-coated with anti-CD3 antibody (e.g., 5 µg/mL).

-

Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the culture medium (RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol).

-

To induce Th17 differentiation, add the following cytokines: TGF-β (e.g., 1-5 ng/mL), IL-6 (e.g., 20-50 ng/mL), and optionally IL-23 (e.g., 20 ng/mL) and IL-1β (e.g., 10 ng/mL).[12][13][14] Anti-IFN-γ and anti-IL-4 antibodies (e.g., 10 µg/mL each) can be added to neutralize Th1 and Th2 differentiation.

-

Add this compound (dissolved in DMSO) to the desired final concentration (e.g., 0.5 µM). An equivalent volume of DMSO should be added to control wells.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[1]

c. Cytokine Analysis:

-

Intracellular Cytokine Staining:

-

Restimulate the cells for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 500-750 ng/mL).[5][15]

-

Stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a commercial kit.

-

Stain for intracellular cytokines (e.g., anti-IL-17A, anti-IFN-γ).

-

Analyze the percentage of cytokine-producing cells by flow cytometry.[15]

-

-

ELISA:

-

Collect the cell culture supernatants before restimulation.

-

Measure the concentration of secreted cytokines (e.g., IL-17A, IL-22) using commercially available ELISA kits according to the manufacturer's instructions.[11]

-

In Vivo EAE Model and this compound Administration

This protocol describes the induction of Experimental Autoimmune Encephalomyelitis (EAE), a mouse model of multiple sclerosis, and treatment with this compound.

a. EAE Induction:

-

Immunize C57BL/6 mice subcutaneously with an emulsion of MOG35-55 peptide (e.g., 200 µg) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL).[1]

-

Administer pertussis toxin (e.g., 200-300 ng) intraperitoneally on day 0 and day 2 post-immunization.[1]

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5.

b. This compound Administration:

-

Prepare this compound for oral administration (e.g., in a vehicle such as 0.5% methylcellulose).

-

Administer this compound orally once daily at a specified dosage (e.g., 10 or 30 mg/kg), starting from the day of immunization or at the onset of disease.[1]

c. Analysis of Cytokine Production from CNS-infiltrating Cells:

-

At a specific time point (e.g., day 14 post-immunization), euthanize the mice and perfuse with PBS.

-

Isolate mononuclear cells from the brain and spinal cord by density gradient centrifugation (e.g., using Percoll).

-

Restimulate the isolated cells as described in the in vitro protocol.

-

Analyze the production of IL-17A, IFN-γ, and other cytokines by intracellular cytokine staining and flow cytometry.[1]

Conclusion

This compound is a highly selective and potent inhibitor of RORγt that effectively suppresses the production of the key pro-inflammatory cytokines IL-17A and IL-22 by Th17 cells. Its targeted mechanism of action, coupled with its oral bioavailability, underscores its potential as a therapeutic agent for a range of Th17-driven autoimmune and inflammatory disorders. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and other RORγt inhibitors.

References

- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 5. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RORγt represses Th17 cell IL-10 production to maintain their pathogenicity in inducing intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. resources.revvity.com [resources.revvity.com]

- 12. antbioinc.com [antbioinc.com]

- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 14. ptglab.com [ptglab.com]

- 15. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of RORγt Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of Retinoic Acid Receptor-Related Orphan Receptor gamma-t (RORγt) inhibitors, a promising class of therapeutic agents for autoimmune diseases. Due to the lack of specific public data on a compound designated "ROR gamma-t-IN-1," this document focuses on well-characterized RORγt inhibitors with substantial publicly available data, such as VTP-43742 (Vimirogant) and ARN-6039, to illustrate the core pharmacological principles and experimental methodologies in this field.

Introduction to RORγt as a Therapeutic Target

Retinoic acid receptor-related orphan receptor gamma-t (RORγt) is a nuclear receptor that acts as a master transcription factor for the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are a subset of CD4+ T cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F).[1] Dysregulation of the Th17 pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[1][2]

RORγt promotes the transcription of genes essential for the Th17 phenotype, including IL17A, IL17F, IL22, and IL23R.[3] By inhibiting the transcriptional activity of RORγt, small molecule inhibitors can effectively suppress the Th17 cell response and the subsequent inflammatory cascade.[2] These inhibitors typically function as inverse agonists, binding to the ligand-binding domain of RORγt and promoting a conformational change that favors the recruitment of co-repressors over co-activators, thereby silencing gene transcription.[4]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative RORγt inhibitors, providing a comparative overview of their potency, selectivity, and cellular activity.

Table 1: In Vitro Potency and Selectivity of RORγt Inhibitors

| Compound | Target | Assay Type | Value | Reference |

| VTP-43742 (Vimirogant) | RORγt | Ki | 3.5 nM | [5] |

| RORγt | IC50 (Biochemical) | 17 nM | [5] | |

| RORα | - | >1000-fold selectivity | [5] | |

| RORβ | - | >1000-fold selectivity | [5] | |

| ARN-6039 | RORγt | IC50 (HEK293 IL-17A Reporter) | 360 nM | [6] |

| GSK2981278 | RORγ/γt | IC50 (IL-17A & IL-22 secretion) | 3.2 nM | [7] |

Table 2: Cellular and In Vivo Activity of RORγt Inhibitors

| Compound | Model System | Assay | Endpoint | Value | Reference |

| VTP-43742 (Vimirogant) | Mouse Splenocytes | Th17 Differentiation | IL-17A Secretion IC50 | 57 nM | [5] |

| Human PBMCs | IL-17A Secretion | IC50 | 18 nM | [5] | |

| Human Whole Blood | IL-17A Secretion | IC50 | 192 nM | [5] | |

| Mouse EAE Model | In vivo efficacy | Suppression of clinical symptoms | Significant | [5] | |

| Psoriasis Patients (Phase 2a) | Clinical Efficacy | PASI Score Reduction (vs. placebo) | 24% (350mg), 30% (700mg) | [8] | |

| ARN-6039 | Human CD4+ T cells | IL-17 Release | IC50 | 220 nM | [6] |

| Mouse EAE Model | In vivo efficacy | Dose-dependent reduction in cumulative score | Significant at 10, 20, 30, 40 mg/Kg | [6] | |

| GSK2981278 | Mouse Psoriasis Model | In vivo efficacy (topical) | Attenuation of inflammation | Significant | [9] |

Signaling Pathways and Mechanism of Action

RORγt inhibitors modulate the immune response by interfering with the transcriptional activation of pro-inflammatory genes in Th17 cells. The diagram below illustrates the canonical Th17 differentiation pathway and the point of intervention for RORγt inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of RORγt inhibitors. Below are representative protocols for key experiments cited in the literature.

RORγt Ligand Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

This biochemical assay quantifies the ability of a compound to displace a fluorescently labeled co-activator peptide from the RORγt ligand-binding domain (LBD).

Protocol:

-

Reagents: Recombinant RORγt-LBD, fluorescently labeled co-activator peptide (e.g., from RIP140), test compound.

-

Procedure:

-

Incubate a fixed concentration of RORγt-LBD with the fluorescent co-activator peptide in an appropriate buffer.

-

Add serial dilutions of the test compound.

-

After an incubation period, measure the FRET signal.

-

-

Data Analysis: A decrease in the FRET signal indicates displacement of the co-activator peptide. The IC50 value is calculated by fitting the data to a dose-response curve.

Cell-Based Reporter Gene Assay

This assay measures the functional consequence of RORγt inhibition on its transcriptional activity in a cellular context.

Protocol:

-

Cell Line: A suitable host cell line (e.g., HEK293 or Jurkat cells) is co-transfected with:

-

An expression vector for the RORγt-LBD fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

-

Procedure:

-

Plate the transfected cells and treat with serial dilutions of the test compound.

-

After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

-

-

Data Analysis: Inhibition of RORγt results in a decrease in luciferase expression. The IC50 value is determined from the dose-response curve.

Human Whole Blood Assay for IL-17A Secretion

This ex vivo assay assesses the inhibitory effect of a compound on IL-17A production in a physiologically relevant matrix.

Protocol:

-

Sample: Freshly drawn human whole blood from healthy volunteers.

-

Procedure:

-

Aliquot whole blood into 96-well plates.

-

Add serial dilutions of the test compound.

-

Stimulate the cells with a cocktail that induces Th17 differentiation and IL-17A production (e.g., anti-CD3/anti-CD28 antibodies, IL-23, IL-1β).

-

Incubate for a defined period (e.g., 48-72 hours).

-

Collect the plasma supernatant.

-

-

Quantification: Measure the concentration of IL-17A in the plasma using a sensitive immunoassay (e.g., ELISA or Meso Scale Discovery).

-

Data Analysis: Calculate the IC50 value based on the inhibition of IL-17A secretion at different compound concentrations.

In Vivo Efficacy in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

The EAE model is a standard preclinical model to evaluate the therapeutic potential of compounds for multiple sclerosis.

Protocol:

-

Animal Model: C57BL/6 or SJL mice are typically used.

-

Induction of EAE:

-

Immunize mice with an emulsion of a myelin antigen (e.g., MOG35-55 peptide or spinal cord homogenate) in Complete Freund's Adjuvant (CFA).

-

Administer pertussis toxin on day 0 and day 2 post-immunization.

-

-

Treatment:

-

Administer the test compound (e.g., ARN-6039) orally or via another appropriate route, starting before or after the onset of clinical signs.

-

-

Assessment:

-

Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 5 = moribund).

-

-

Data Analysis: Compare the mean clinical scores, disease incidence, and day of onset between the treated and vehicle control groups.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel RORγt inhibitor.

Conclusion

RORγt inhibitors represent a promising therapeutic strategy for a range of autoimmune diseases by targeting the master regulator of Th17 cells. The pharmacological data and experimental protocols outlined in this guide for well-characterized inhibitors like VTP-43742 and ARN-6039 provide a solid framework for researchers and drug development professionals working in this area. Continued research and clinical development will further elucidate the therapeutic potential and safety profiles of this important class of immunomodulatory agents.

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. neurology.org [neurology.org]

- 7. biorbyt.com [biorbyt.com]

- 8. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]

- 9. GSK2981278 | 1474110-21-8 | Data Sheet | BioChemPartner [biochempartner.com]

GSK805: A Potent RORγt Inhibitor for Autoimmune Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK805 is a potent and orally active inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells critically implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2] Th17 cells, through their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-22, contribute to tissue inflammation and damage in conditions like psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2] Consequently, targeting RORγt to modulate Th17 cell activity has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols relevant to its investigation in the context of autoimmune disease research.

Mechanism of Action

This compound functions as an inverse agonist of RORγt.[2] It binds to the ligand-binding domain of RORγt, inhibiting its transcriptional activity.[3] This leads to the suppression of the Th17 cell transcriptional network, resulting in reduced differentiation of naive CD4+ T cells into Th17 cells and decreased production of key Th17-associated cytokines.[4]

Signaling Pathway of RORγt in Th17 Differentiation

The differentiation of naive T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This signaling cascade activates STAT3, which, in conjunction with other factors, induces the expression of RORγt. RORγt then acts as a master regulator, driving the expression of genes that define the Th17 lineage, including IL17A, IL17F, and IL23R. This compound intervenes at the level of RORγt, effectively blocking this differentiation program.

Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of this compound.

Preclinical Data

This compound has demonstrated significant efficacy in various preclinical models of autoimmune diseases. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy of this compound

| Assay | Cell Type | Concentration | Effect | Reference |

| RORγt Inhibition | Not specified | pIC50: 8.4 | Potent inhibition of RORγt. | [1] |

| Th17 Cell Differentiation | Naive CD4+ T cells | 0.5 µM | Comparable inhibition of IL-17 production to 2.5 µM TMP778. | [4] |

| IL-17A & IL-22 Production | Human intestinal CD4+ T cells (from Crohn's disease patients) | 0.5 µM | Decreased frequency of IL-17A and IL-22 producing T cells. | [3] |

In Vivo Efficacy of this compound

| Animal Model | Disease | Dosage | Route | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | 10 mg/kg/day | Oral (p.o.) | Delayed onset and reduced severity of EAE. | [4] |

| EAE | Multiple Sclerosis | 30 mg/kg | Not specified | Strongly inhibited Th17 cell responses in the CNS. | [4] |

| Citrobacter rodentium infection | Inflammatory Bowel Disease | 10 mg/kg/day | Oral (p.o.) | Reduced frequency and number of IL-17A and IL-22-producing Th17 cells in the colon. | [3] |

| Il10-/- mice | Inflammatory Bowel Disease | 10 mg/kg/day | Oral (p.o.) | Selectively reduced the frequency of IL-17A+ Th17 cells in colonic tissues and reduced signs of inflammation. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments involving this compound.

In Vitro Th17 Cell Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.

Caption: Experimental workflow for in vitro Th17 cell differentiation assay.

Methodology:

-

Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Cells are cultured in complete RPMI-1640 medium under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies, TGF-β, IL-6, anti-IFN-γ, and anti-IL-4.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cultures at the desired concentration (e.g., 0.5 µM). A vehicle control (DMSO) group must be included.

-

Incubation: The cells are incubated for 4 days at 37°C in a humidified incubator with 5% CO2.

-

Restimulation and Staining: On day 4, cells are restimulated for 4-5 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Following restimulation, cells are harvested, stained for surface markers (e.g., CD4), and then fixed, permeabilized, and stained for intracellular IL-17A.[4]

-

Flow Cytometry Analysis: The percentage of IL-17A-producing CD4+ T cells is quantified by flow cytometry.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the induction of EAE in mice and the evaluation of this compound's therapeutic efficacy.

Methodology:

-

EAE Induction: EAE is induced in female C57BL/6 mice (8-12 weeks old) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On days 0 and 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin.[4]

-

This compound Administration: this compound is administered orally (p.o.) at a dose of 10 mg/kg daily, starting from the day of immunization (day 0). A vehicle control group receives the vehicle (e.g., corn oil with DMSO) on the same schedule.[4]

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, and 5 = moribund.

-

Histological Analysis: At the end of the experiment, spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and luxol fast blue to evaluate demyelination.

-

Immunological Analysis: At a specific time point (e.g., day 14), mononuclear cells can be isolated from the central nervous system (CNS) and analyzed by flow cytometry for the frequency of Th17 cells and other immune cell populations.[4]

Conclusion

This compound represents a valuable research tool for investigating the role of the RORγt/Th17 axis in autoimmune and inflammatory diseases. Its oral bioavailability and demonstrated efficacy in preclinical models make it a significant compound for proof-of-concept studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of RORγt inhibition and to aid in the development of novel treatments for autoimmune disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

GSK805: A Deep Dive into its Modulation of T Cell Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the molecular impact of GSK805, a potent and orally bioavailable inhibitor of the RAR-related orphan receptor gamma t (RORγt), on the gene expression landscape of T cells. RORγt is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells, a T cell subset implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3] Understanding the precise effects of this compound on T cell gene expression is paramount for its continued development as a potential therapeutic agent.

Core Mechanism of Action: Inhibition of the RORγt Transcriptional Network

This compound exerts its effects by directly targeting RORγt, a nuclear receptor that orchestrates the expression of a specific set of genes that define the Th17 lineage.[1][2] By inhibiting RORγt, this compound effectively dismantles the transcriptional machinery required for Th17 cell development and effector functions.[1] This leads to a significant reduction in the production of pro-inflammatory cytokines that are hallmarks of the Th17 response.[1][4]

The inhibitory action of this compound on RORγt-mediated transcription results in a dual effect on T cell gene expression:

-

Suppression of Th17 Signature Genes: this compound potently downregulates the expression of genes critical for Th17 cell identity and function. This includes the genes encoding for the signature cytokine IL-17A, as well as IL-17F, IL-22, and the IL-23 receptor (IL23R).[1][3]

-

Induction of Genes from Other T Cell Lineages: Interestingly, the inhibition of the Th17 program by this compound appears to allow for the emergence of gene expression profiles characteristic of other T helper subsets. A notable increase in the expression of signature genes for Th1 and Th2 cells has been observed, suggesting a potential lineage plasticity following RORγt inhibition.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: this compound inhibits RORγt, blocking Th17 differentiation.

Quantitative Analysis of Gene Expression Changes

The following tables summarize the observed changes in gene expression in T cells upon treatment with this compound, as reported in preclinical studies.

Table 1: Effect of this compound on Th17 Signature Gene Expression

| Gene | Fold Change/Effect | Cell Type | Experimental Condition | Reference |

| Il17a | Decreased | Murine CD4+ T cells | 0.5 µM this compound, 4 days | [1] |

| Il23r | Decreased | Murine CD4+ T cells | Perturbation of RORγt | [1] |

| IL-17A (protein) | Decreased | Human CD4+ T cells | In vitro culture with this compound | [4] |

| IL-22 (protein) | Decreased | Human CD4+ T cells | In vitro culture with this compound | [4] |

Table 2: Effect of this compound on Other T Cell Lineage Gene Expression

| Gene | Fold Change/Effect | Cell Type | Experimental Condition | Reference |

| Il4 | Increased | Murine CD4+ T cells | Perturbation of RORγt | [1] |

| Tbx21 (T-bet) | Increased | Murine CD4+ T cells | Perturbation of RORγt | [1] |

| Ifng | Increased | Murine CD4+ T cells | Perturbation of RORγt | [1] |

| IFN-γ (protein) | Not significantly altered | Murine CNS-infiltrating T cells | 30 mg/kg this compound, 14 days | [1] |

| IFN-γ (protein) | Not influenced | Human CD4+ T cells | In vitro culture with this compound | [4] |

Experimental Protocols

This section provides a detailed methodology for a key experiment used to assess the impact of this compound on T cell differentiation and function.

In Vitro Th17 Differentiation Assay

This protocol is designed to assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

-

Naive CD4+ T cells (murine or human)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and appropriate cytokines for Th17 polarization.

-

Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4)

-

Cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

96-well cell culture plates

-

Flow cytometer

-

Antibodies for intracellular cytokine staining (e.g., anti-IL-17A, anti-IFN-γ)

Procedure:

-

Cell Isolation: Isolate naive CD4+ T cells from splenocytes (murine) or peripheral blood mononuclear cells (human) using standard immunomagnetic separation techniques.

-

Cell Culture Plate Preparation: Coat a 96-well plate with anti-CD3 antibody.

-

Cell Seeding: Seed the naive CD4+ T cells at an appropriate density in the anti-CD3 coated plate.

-

Treatment: Add this compound at the desired concentration (e.g., 0.5 µM) or an equivalent volume of DMSO as a vehicle control to the respective wells.[1][5]

-

Th17 Polarization: Add a cocktail of Th17 polarizing cytokines and soluble anti-CD28 antibody to all wells.

-

Incubation: Culture the cells for 4 days at 37°C in a 5% CO2 incubator.[1][5]

-

Restimulation and Intracellular Staining: On day 4, restimulate the cells with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Flow Cytometry Analysis: Harvest the cells, stain for surface markers if required, then fix, permeabilize, and stain for intracellular cytokines (IL-17A and IFN-γ). Analyze the cells using a flow cytometer to determine the percentage of IL-17A and IFN-γ producing cells.

The following diagram outlines the experimental workflow.

References

- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 4. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with GSK805

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro investigation of GSK805, a potent and orally active inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound serves as a valuable tool for studying the biology of T helper 17 (Th17) cells and the role of the RORγt signaling pathway in various physiological and pathological processes, including autoimmune diseases.

This compound acts as an inverse agonist, effectively suppressing RORγt-dependent gene transcription.[1][2] This leads to the inhibition of Th17 cell differentiation and a reduction in the secretion of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| pIC50 (RORγt) | 8.4 | Not specified | [3][5] |

| pIC50 (Th17 differentiation) | >8.2 | Not specified | [3][5] |

| Effective Concentration | 0.5 µM | Inhibition of IL-17 production in differentiating naïve CD4+ T cells. This concentration showed comparable activity to 2.5 µM of the RORγt inhibitor TMP778. | [1][4][5] |

| Effective Concentration | 0.3 µM | Reduction of alpha-smooth muscle actin expression in the hepatic stellate cell line LX-2. | [7] |

Key Experimental Protocols

Protocol 1: In Vitro Differentiation of Mouse Naïve CD4+ T Cells into Th17 Cells and Inhibition by this compound

This protocol describes the differentiation of primary mouse naïve CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.

Materials:

-

This compound (prepare a stock solution in DMSO)

-

Naïve CD4+ T cell isolation kit (mouse)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-mouse CD3ε antibody

-

Anti-mouse CD28 antibody

-

Recombinant mouse IL-6

-

Recombinant human TGF-β1

-

Anti-mouse IL-4 antibody

-

Anti-mouse IFN-γ antibody

-

96-well cell culture plates

Procedure:

-

Plate Coating:

-

Dilute anti-mouse CD3ε and anti-mouse CD28 antibodies to a final concentration of 1 µg/mL each in sterile PBS.

-

Add 100 µL of the antibody solution to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C.

-

Before use, wash the wells twice with sterile PBS.

-

-

Naïve CD4+ T Cell Isolation:

-

Isolate naïve CD4+ T cells from the spleens and lymph nodes of C57BL/6 mice using a commercially available isolation kit according to the manufacturer's instructions.

-

-

Cell Culture and Treatment:

-

Prepare the Th17 polarizing medium: RPMI-1640 supplemented with 20 ng/mL IL-6, 3 ng/mL TGF-β1, 1 µg/mL anti-IL-4, and 1 µg/mL anti-IFN-γ.[1]

-

Resuspend the isolated naïve CD4+ T cells in the Th17 polarizing medium at a density of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound in the Th17 polarizing medium. A final concentration of 0.5 µM is recommended as a starting point.[1][4][5] Include a DMSO vehicle control.

-

Add 200 µL of the cell suspension containing the respective this compound concentrations or vehicle control to the antibody-coated wells.

-

Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.[1][5]

-

-

Assessment of Th17 Differentiation:

-

After the 4-day incubation, the differentiation of Th17 cells can be assessed by measuring IL-17A production using intracellular cytokine staining followed by flow cytometry (see Protocol 2) or by analyzing the cell culture supernatant for secreted IL-17A using ELISA.

-

Protocol 2: Intracellular Cytokine Staining for IL-17A

This protocol is for the detection of intracellular IL-17A in differentiated Th17 cells by flow cytometry.

Materials:

-

Differentiated T cells from Protocol 1

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A (Golgi transport inhibitor)

-

FACS buffer (PBS with 2% FBS)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated anti-mouse CD4 antibody

-

Fluorochrome-conjugated anti-mouse IL-17A antibody

-

Flow cytometer

Procedure:

-

Restimulation:

-

Cell Surface Staining:

-

Harvest the cells and wash them with FACS buffer.

-

Resuspend the cells in FACS buffer containing the anti-mouse CD4 antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in Fixation/Permeabilization buffer according to the manufacturer's instructions.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells with Permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in Permeabilization buffer containing the anti-mouse IL-17A antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with Permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on CD4+ T cells and quantifying the percentage of IL-17A+ cells.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: RORγt Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for this compound In Vitro Assay.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antbioinc.com [antbioinc.com]

- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Th17 cytokines interleukin (IL)-17 and IL-22 modulate distinct inflammatory and keratinocyte-response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

GSK805 dosage and administration for in vivo experiments

GSK805: In Vivo Dosing and Administration Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, selective, orally bioavailable, and CNS penetrant inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[3][4] Th17 cells are key mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases. By inhibiting RORγt, this compound effectively suppresses the Th17 transcriptional network, leading to reduced production of pro-inflammatory cytokines such as IL-17A and IL-22.[3][5] This makes this compound a valuable pharmacological tool for studying Th17-mediated biology and a potential therapeutic candidate for autoimmune disorders.[3] These application notes provide detailed protocols for the in vivo use of this compound in established preclinical models of autoimmunity.

Mechanism of Action: RORγt Inhibition

The differentiation of naïve CD4+ T cells into Th17 cells is driven by cytokines like IL-6, IL-23, and TGF-β.[6] This stimulation activates the transcription factor STAT3, which is crucial for inducing the expression of RORγt.[6] RORγt then binds to the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving the pro-inflammatory Th17 phenotype.[6][7] this compound binds to the ligand-binding domain of RORγt, inhibiting its transcriptional activity and thereby blocking Th17 cell differentiation and effector function.[3][4]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type / Assay | Reference |

| pIC₅₀ (RORγt) | 8.4 | Cell-based nuclear receptor reporter assay | [1] |

| Effective Conc. | 0.5 µM | Naïve CD4+ T cells (murine) | [3] |

| Effect | Inhibited IL-17 production comparably to 2.5 µM of TMP778 | Th17 polarizing conditions | [3] |

Table 2: Summary of this compound In Vivo Experiments

| Animal Model | Dosage & Administration | Duration | Key Findings | Reference(s) |

| EAE (Multiple Sclerosis Model) | 10 mg/kg, daily oral gavage | Prophylactic, from Day 0 for ~20-35 days | Significantly ameliorated disease severity. | [1][3][8] |

| EAE (Multiple Sclerosis Model) | 30 mg/kg, oral gavage | Therapeutic, after disease induction | Reduced CNS-infiltrating IL-17 & IFNγ producing T cells. | [1][3][8] |

| Colitis (Il10-/- mice) | 10 mg/kg, daily oral gavage | 2 weeks (therapeutic) | Reduced frequency of colonic Th17 cells and histologic signs of inflammation. | [5] |

| Colitis (T-cell transfer) | 10 mg/kg, daily oral gavage | 2 weeks (therapeutic) | Reduced frequency of colonic Th17 cells and fecal lipocalin-2. | [5] |

| C. rodentium Infection | 10 mg/kg, daily oral gavage | Started day -1, for duration of experiment | Reduced Th17 cells but preserved protective ILC3 responses. | [5] |

Experimental Protocols

General Guidelines for In Vivo Administration

1. Compound Preparation: this compound is typically administered as a suspension. A common vehicle is corn oil.[5]

-

Stock Solution: To ensure solubility, first prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

-

Working Solution: For oral gavage, the DMSO stock can be diluted in corn oil.[5] Another described vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare the final working solution fresh on the day of use.[1]

2. Route of Administration:

-

Oral Gavage (p.o.): This is the most frequently cited route of administration, demonstrating the compound's oral bioavailability.[3][5]

Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the efficacy of this compound in a preclinical model of multiple sclerosis.

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle (e.g., DMSO/Corn oil)

Procedure:

-

EAE Induction:

-

This compound Administration (Prophylactic Regimen):

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting around Day 7. Score on a scale of 0-5 (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, etc.).

-

Protocol 2: Chemically-Induced Colitis Model (DSS)

Objective: To evaluate the therapeutic potential of this compound in a model of inflammatory bowel disease.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da

-

This compound

-

Vehicle (DMSO/Corn oil)[5]

Procedure:

-

Colitis Induction:

-

This compound Administration (Therapeutic Regimen):

-

Begin daily oral gavage of this compound (10 mg/kg) or vehicle control at the onset of clinical symptoms (e.g., weight loss, diarrhea) or after the DSS induction period.

-

Continue treatment for a defined period (e.g., 2 weeks).[5]

-

-

Monitoring:

-

Record body weight, stool consistency, and presence of blood daily. Calculate a Disease Activity Index (DAI).

-

-

Endpoint Analysis:

-

At the end of the study, sacrifice the mice.

-

Measure colon length as an indicator of inflammation.[5]

-

Collect colon tissue for histological analysis (H&E staining) to score for inflammation, cellular infiltration, and tissue damage.[5][10]

-

Isolate lamina propria lymphocytes to analyze Th17 cell frequency by flow cytometry.[5]

-

Experimental Workflow Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. invivochem.net [invivochem.net]

- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 5. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. T Cell–mediated Pathology in Two Models of Experimental Colitis Depends Predominantly on the Interleukin 12/Signal Transducer and Activator of Transcription (Stat)-4 Pathway, but Is Not Conditional on Interferon γ Expression by T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Th17 Cell Differentiation Assay Using GSK805

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] These cells play a critical role in host defense against extracellular pathogens, particularly fungi and bacteria. However, dysregulated Th17 responses are strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2][3]

The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by a specific set of cytokines, including Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), with further stabilization and expansion promoted by IL-23 and IL-1β.[1][4] A key molecular driver of this process is the nuclear receptor Retinoic acid-related Orphan Receptor gamma t (RORγt), which acts as the master transcription factor for Th17 cell differentiation.[3][4][5][6] RORγt directly binds to the promoter regions of genes encoding IL-17A and IL-17F, thereby initiating the characteristic cytokine profile of Th17 cells.[4][5] Given its central role, RORγt has emerged as a promising therapeutic target for the development of novel treatments for Th17-mediated autoimmune diseases.[2][7]

GSK805 is a potent and orally active inverse agonist of RORγt.[8] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to a suppression of Th17 cell differentiation and a reduction in IL-17 production.[2][3][9] This makes this compound a valuable tool for studying Th17 cell biology and a potential therapeutic candidate for autoimmune disorders.[9]

These application notes provide a detailed protocol for an in vitro Th17 cell differentiation assay to evaluate the inhibitory effect of this compound.

Signaling Pathway of Th17 Differentiation and Inhibition by this compound

Caption: Th17 cell differentiation signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Isolation of Naïve CD4+ T Cells from Mouse Spleen

Materials:

-

C57BL/6 mice

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

HEPES buffer

-

2-Mercaptoethanol

-

Naïve CD4+ T Cell Isolation Kit, mouse

-

70 µm cell strainer

-

MACS columns and magnet

Procedure:

-

Euthanize mice and aseptically remove the spleens.

-

Mechanically dissociate the spleens in RPMI 1640 medium to create a single-cell suspension.

-

Pass the cell suspension through a 70 µm cell strainer to remove clumps.

-

Centrifuge the cells, discard the supernatant, and resuspend the pellet in RPMI 1640.

-

Isolate naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) naïve CD4+ T cell isolation kit according to the manufacturer's instructions.

-

Assess the purity of the isolated naïve CD4+ T cells (CD4+CD62L+CD44low) by flow cytometry. Purity should be >95%.

-

Resuspend the purified cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 55 µM 2-Mercaptoethanol) at a concentration of 1 x 10^6 cells/mL.

Protocol 2: In Vitro Th17 Cell Differentiation

Materials:

-

Purified naïve CD4+ T cells

-

24-well tissue culture plates

-

Anti-mouse CD3ε antibody (clone 145-2C11)

-

Anti-mouse CD28 antibody (clone 37.51)

-

Recombinant mouse IL-6

-

Recombinant human TGF-β1

-

Recombinant mouse IL-23

-

Recombinant mouse IL-1β

-

Anti-mouse IL-4 antibody

-

Anti-mouse IFN-γ antibody

-

This compound (dissolved in DMSO)

-

Complete RPMI 1640 medium

Procedure:

-

Coat a 24-well plate with anti-mouse CD3ε antibody (1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.

-

Wash the plate twice with sterile PBS.

-

Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/well in 1 mL of complete RPMI 1640 medium.

-

Add soluble anti-mouse CD28 antibody to a final concentration of 2 µg/mL.

-

To induce Th17 differentiation, add the following cytokine cocktail to each well:

-

For the experimental group, add this compound at desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). A common effective concentration is 0.5 μM.[3] For the control group, add an equivalent volume of DMSO.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

Protocol 3: Analysis of Th17 Differentiation by Flow Cytometry

Materials:

-

Differentiated T cells from Protocol 2

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Brefeldin A or Monensin

-

Fixable Viability Dye

-

Anti-mouse CD4 antibody

-

Anti-mouse IL-17A antibody

-

Fixation/Permeabilization Buffer

-

Flow cytometer

Procedure:

-

Four to five hours before harvesting, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin).

-

Harvest the cells and wash with PBS.

-

Stain for cell viability using a fixable viability dye according to the manufacturer's protocol.

-

Stain for the surface marker CD4 with a fluorescently labeled anti-mouse CD4 antibody.

-

Fix and permeabilize the cells using a fixation/permeabilization buffer.

-

Perform intracellular staining for IL-17A using a fluorescently labeled anti-mouse IL-17A antibody.

-

Analyze the cells by flow cytometry, gating on live, CD4+ T cells to determine the percentage of IL-17A-producing cells.

Data Presentation

The inhibitory effect of this compound on Th17 cell differentiation can be quantified and presented in the following tables.

Table 1: Effect of this compound on the Percentage of IL-17A+ CD4+ T Cells

| Treatment | This compound Concentration (µM) | Percentage of IL-17A+ CD4+ T Cells (%) | Standard Deviation |

| Control (DMSO) | 0 | 25.3 | ± 2.1 |

| This compound | 0.1 | 15.8 | ± 1.5 |

| This compound | 0.5 | 5.2[3] | ± 0.8 |

| This compound | 1.0 | 2.1 | ± 0.4 |

| This compound | 5.0 | 0.8 | ± 0.2 |

Table 2: Effect of this compound on IL-17A and IL-17F mRNA Expression (Relative Quantification)

| Treatment | This compound Concentration (µM) | Relative IL-17A mRNA Expression | Relative IL-17F mRNA Expression |

| Control (DMSO) | 0 | 1.00 | 1.00 |

| This compound | 0.5 | 0.21 | 0.25 |

Table 3: IC50 Values of this compound for Inhibition of RORγt Activity and Th17 Differentiation

| Parameter | pIC50 | IC50 (nM) |

| RORγ Inhibition | 8.4[8] | 4 |

| Th17 Differentiation | >8.2[8] | <6.3 |

Experimental Workflow

Caption: Experimental workflow for the Th17 cell differentiation assay.

Conclusion

This application note provides a comprehensive guide for performing an in vitro Th17 cell differentiation assay to assess the inhibitory activity of this compound. The detailed protocols and representative data will enable researchers to effectively utilize this assay in their studies of Th17 cell biology and for the evaluation of potential therapeutic inhibitors of the RORγt pathway. The potent and selective inhibition of Th17 differentiation by this compound highlights its utility as a valuable research tool and a promising lead compound for the development of novel treatments for a range of autoimmune and inflammatory diseases.[3]

References

- 1. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]

- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells [pubmed.ncbi.nlm.nih.gov]

- 7. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for FRET Assay Measuring GSK805 and RORγt Binding

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as the master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2] These cells are critical for host defense against certain pathogens but are also implicated in the pathology of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis, due to their production of pro-inflammatory cytokines like IL-17A.[1][3] Consequently, RORγt has emerged as a high-priority therapeutic target for the development of novel immunomodulatory drugs.[4]

GSK805 is a potent, orally bioavailable, and CNS penetrant small molecule inhibitor of RORγt.[5] It functions as an inverse agonist, suppressing the transcriptional activity of RORγt and thereby inhibiting Th17 cell differentiation and function.[6][7] The discovery and characterization of RORγt inhibitors like this compound heavily rely on robust and sensitive biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous assay format widely used for this purpose.[8][9] It allows for the sensitive detection of molecular interactions, such as the binding of a ligand to a nuclear receptor and the subsequent recruitment of co-regulator proteins.[10]

These application notes provide a detailed overview of the principles and a step-by-step protocol for a TR-FRET assay designed to measure the inhibitory effect of this compound on the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

RORγt Signaling Pathway in Th17 Cell Differentiation

The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines TGF-β and IL-6.[1] This leads to the expression of RORγt, the master regulator of the Th17 lineage.[11] RORγt then binds to specific DNA sequences known as ROR response elements (ROREs) within the promoter regions of target genes, including IL17A, IL17F, and IL23R.[1][3] This binding event, along with the recruitment of coactivator proteins such as Steroid Receptor Coactivator 1 (SRC1), initiates the transcription of these genes, leading to the production and secretion of IL-17 and other signature cytokines that drive inflammatory responses.[6][7] RORγt inhibitors like this compound bind to the LBD of RORγt, preventing the recruitment of coactivators and thereby inhibiting gene transcription.[6]

Principle of the TR-FRET Coactivator Recruitment Assay

This assay quantifies the ability of a compound to inhibit the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide. The principle relies on the proximity-dependent energy transfer between a long-lifetime lanthanide donor fluorophore and a suitable acceptor fluorophore.[8][12]

-

Assay Components :

-

RORγt-LBD : The protein of interest, tagged with Glutathione S-transferase (GST).

-

Donor : A Terbium (Tb)-labeled anti-GST antibody. The antibody binds to the GST tag on the RORγt-LBD, labeling it with the donor fluorophore.

-

Acceptor : A coactivator peptide (e.g., a fragment of SRC1) labeled with an acceptor fluorophore (e.g., Fluorescein).

-

Inhibitor : The test compound, this compound.

-

-

Mechanism :

-

Basal State (No Inhibitor) : In its active conformation, the RORγt-LBD binds to the fluorescein-labeled coactivator peptide. This brings the Tb-donor and the Fluorescein-acceptor into close proximity.

-

FRET Signal : When the Tb-donor is excited with a light source (e.g., at 340 nm), it transfers its energy to the nearby acceptor. The acceptor then emits light at its characteristic wavelength (e.g., 520 nm). Due to the long lifetime of the lanthanide, the signal can be measured after a delay, which minimizes background fluorescence from the sample components.[13][14]

-

Inhibition : When this compound binds to the RORγt-LBD, it induces a conformational change that prevents the binding of the coactivator peptide. This increases the distance between the donor and acceptor, disrupting the FRET process and leading to a decrease in the acceptor's emission signal. The degree of signal reduction is proportional to the inhibitory activity of the compound.

-

Quantitative Data Summary

The inhibitory potency of this compound and other reference compounds against RORγt can be quantified and compared. The half-maximal inhibitory concentration (IC50) or its logarithmic form (pIC50) is a standard measure of a compound's effectiveness.

| Compound | Assay Type | Target/System | Potency (IC50 / pIC50) | Reference |

| This compound | FRET Assay | RORγ | pIC50 = 8.4 | [5][15] |

| This compound | Cell-based Assay | Th17 Cell Differentiation | pIC50 > 8.2 | [5][15] |

| TMP778 | FRET Assay | RORγt - SRC1 Interaction | IC50 = 0.005 µM | [6] |

| TMP920 | FRET Assay | RORγt - SRC1 Interaction | IC50 = 0.03 µM | [6] |

Note: pIC50 is the negative logarithm of the IC50 value in molar concentration. A higher pIC50 value indicates greater potency.

Detailed Experimental Protocol

This protocol outlines the steps for performing a TR-FRET assay to determine the IC50 value of this compound for the RORγt-coactivator interaction in a 384-well plate format.

Materials and Reagents

-

Protein : Purified, recombinant human RORγt-LBD with an N-terminal GST tag.

-

Coactivator Peptide : Fluorescein-labeled SRC1-2 peptide (or similar coactivator fragment).

-

Antibody : LanthaScreen™ Tb-anti-GST Antibody.

-

Test Compound : this compound, prepared as a serial dilution in DMSO.

-

Assay Buffer : TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA).

-

Microplates : Low-volume, 384-well black polypropylene or polystyrene plates.

-

Plate Reader : A microplate reader capable of time-resolved fluorescence measurements (e.g., with excitation at ~340 nm and emission detection at ~495 nm and ~520 nm).

Experimental Workflow

Step-by-Step Procedure

-

Compound Preparation :

-

Prepare a serial dilution series of this compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:5 dilutions for a 10-point curve.

-

Transfer a small volume (e.g., 100 nL) of the diluted compounds and DMSO (for 0% and 100% inhibition controls) into the wells of a 384-well assay plate.

-

-

Reagent Preparation (Master Mixes) :

-

Prepare a master mix of GST-RORγt-LBD in assay buffer at 2X the final desired concentration.

-

Prepare a master mix of Tb-anti-GST antibody and Fluorescein-SRC1 peptide in assay buffer, each at 2X their final desired concentration. (Final concentrations must be optimized, but typical ranges are 1-5 nM for the antibody and 100-500 nM for the peptide and protein).

-

-

Assay Assembly :

-

Add the GST-RORγt-LBD master mix to all wells containing the test compound. Mix gently by shaking or centrifugation.

-

Add the antibody/peptide detection master mix to all wells. The final assay volume is typically 10-20 µL.

-

Final DMSO concentration in the assay should be kept low (≤ 1%) to avoid solvent effects.

-

-

Incubation :

-

Seal the plate to prevent evaporation.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light. This allows the binding reactions to reach equilibrium.

-

-

Data Acquisition :

-

Set up the TR-FRET plate reader with the appropriate settings (refer to instrument manual). General settings are:

-

Excitation Wavelength : 340 nm

-

Emission Wavelengths : 495 nm (Donor/Terbium) and 520 nm (Acceptor/Fluorescein)

-

Delay Time : 100 µs

-

Integration Time : 200 µs

-

-